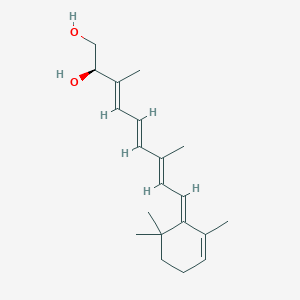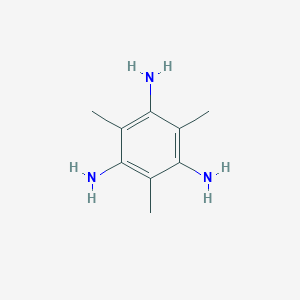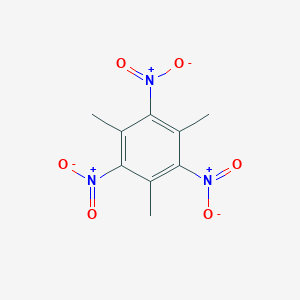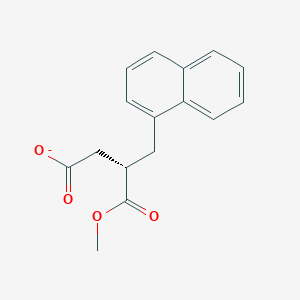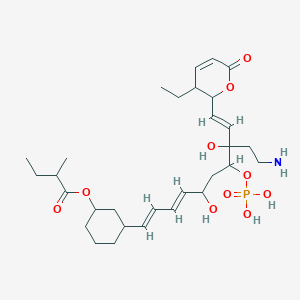
Phosphazomycin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphazomycin C2 is a potent antibiotic that has gained attention in recent years due to its unique structure and mechanism of action. It is a member of the phosphonate family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial strains. Phosphazomycin C2 was first isolated from the fermentation broth of Streptomyces species in 1992. Since then, it has been the subject of numerous studies aimed at elucidating its synthesis, mechanism of action, and potential applications in the field of medicine.
Mécanisme D'action
Phosphazomycin C2 works by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis. By inhibiting this enzyme, phosphazomycin C2 prevents the formation of the bacterial cell wall, leading to bacterial death. This mechanism of action is unique among antibiotics and has made phosphazomycin C2 a promising candidate for the treatment of drug-resistant bacterial infections.
Effets Biochimiques Et Physiologiques
Phosphazomycin C2 has been shown to have a number of biochemical and physiological effects on bacterial cells. These include inhibition of cell wall synthesis, disruption of cell membrane integrity, and induction of oxidative stress. These effects ultimately lead to bacterial death and have made phosphazomycin C2 a potent antibiotic against a variety of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phosphazomycin C2 in lab experiments is its broad-spectrum activity against a variety of bacterial strains. This makes it a useful tool for studying the mechanisms of bacterial cell wall synthesis and the effects of antibiotics on bacterial cells. However, the complex synthesis process and high cost of the compound can be a limitation for some research groups.
Orientations Futures
There are several potential future directions for research on phosphazomycin C2. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a treatment for drug-resistant bacterial infections, such as MRSA. Additionally, studies aimed at understanding the compound's mechanism of action at the molecular level could provide valuable insights into the development of new antibiotics with unique mechanisms of action.
Applications De Recherche Scientifique
Phosphazomycin C2 has been the subject of numerous scientific studies aimed at understanding its potential applications in the field of medicine. One area of research has focused on its antibacterial activity against a variety of bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Other studies have investigated its potential as a treatment for urinary tract infections and other bacterial infections.
Propriétés
Numéro CAS |
126688-54-8 |
|---|---|
Nom du produit |
Phosphazomycin C2 |
Formule moléculaire |
C30H48NO10P |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
Clé InChI |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
SMILES isomérique |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES canonique |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Autres numéros CAS |
126688-54-8 |
Synonymes |
phosphazomycin C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
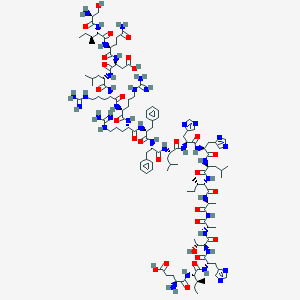

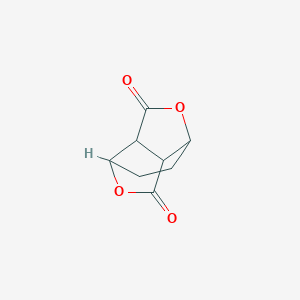
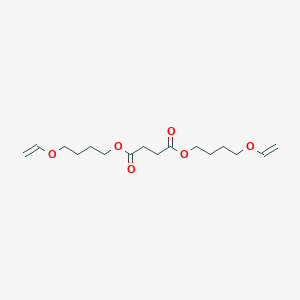
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
